Ethyl 7-bromoquinoline-8-carboxylate
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Overview
Description
Ethyl 7-bromoquinoline-8-carboxylate: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 7th position and an ethyl ester group at the 8th position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Methods: The synthesis of quinoline derivatives often involves classical methods such as the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis. These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Modern Methods: Recent advances include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols.
Industrial Production Methods: Industrial production of quinoline derivatives often employs scalable and environmentally friendly methods. These include the use of heterogeneous catalysts, microwave-assisted synthesis, and solvent-free conditions to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the 7th position can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: Quinoline derivatives can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroquinolines.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently employed.
Major Products Formed:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinolines.
Scientific Research Applications
Chemistry: Ethyl 7-bromoquinoline-8-carboxylate is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology and Medicine: Quinoline derivatives, including this compound, are studied for their antimicrobial, anticancer, and anti-inflammatory properties . They are also investigated for their potential use as antimalarial agents .
Industry: In the industrial sector, quinoline derivatives are used in the production of dyes, agrochemicals, and polymers .
Mechanism of Action
The mechanism of action of ethyl 7-bromoquinoline-8-carboxylate involves its interaction with various molecular targets. Quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division . The bromine atom and the carboxylate group enhance the compound’s ability to bind to these targets, leading to its biological effects .
Comparison with Similar Compounds
Ethyl 7-bromoquinoline-3-carboxylate: Similar structure but with the carboxylate group at the 3rd position.
Ethyl 6-bromoquinoline-8-carboxylate: Similar structure but with the bromine atom at the 6th position.
Ethyl 7-chloroquinoline-8-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: Ethyl 7-bromoquinoline-8-carboxylate is unique due to the specific positioning of the bromine atom and the carboxylate group, which influences its reactivity and biological activity. The presence of the bromine atom at the 7th position makes it a valuable intermediate for further functionalization and synthesis of complex molecules .
Properties
Molecular Formula |
C12H10BrNO2 |
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Molecular Weight |
280.12 g/mol |
IUPAC Name |
ethyl 7-bromoquinoline-8-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)10-9(13)6-5-8-4-3-7-14-11(8)10/h3-7H,2H2,1H3 |
InChI Key |
LGNGHJCYTFQBFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=C1N=CC=C2)Br |
Origin of Product |
United States |
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